[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride
CAS No.: 2416219-21-9
Cat. No.: VC6498461
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.7
* For research use only. Not for human or veterinary use.
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride - 2416219-21-9](/images/structure/VC6498461.png)
Specification
CAS No. | 2416219-21-9 |
---|---|
Molecular Formula | C11H15ClFNO |
Molecular Weight | 231.7 |
IUPAC Name | [(1R,2S)-1-(aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride |
Standard InChI | InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-8(10)9-5-11(9,6-13)7-14;/h1-4,9,14H,5-7,13H2;1H/t9-,11-;/m1./s1 |
Standard InChI Key | QROOXNZJZADIDM-MWLCHTKSSA-N |
SMILES | C1C(C1(CN)CO)C2=CC=CC=C2F.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name [(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol hydrochloride describes a bicyclic structure comprising:
-
A cyclopropane ring with stereochemical assignments (1R,2S).
-
A 2-fluorophenyl group at the C2 position.
-
An aminomethyl substituent (-CH2NH2) at C1.
-
A hydroxymethyl group (-CH2OH) at C1.
-
A hydrochloride counterion.
The molecular formula is C12H16ClFNO, with a molecular weight of 259.71 g/mol (calculated from isotopic composition). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical contexts .
Stereochemical Configuration
The (1R,2S) configuration imposes distinct spatial constraints:
-
The cyclopropane ring’s dihedral angle of ~114° creates significant ring strain, influencing reactivity .
-
The 2-fluorophenyl group occupies a pseudo-axial position, while the aminomethyl and hydroxymethyl groups adopt equatorial orientations to minimize steric clashes .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves sequential cyclopropanation, functionalization, and salt formation:
Cyclopropanation
The cyclopropane core is constructed via Simmons–Smith reactions or transition-metal-catalyzed [2+1] cycloadditions. For example:
This step establishes the (1R,2S) configuration through chiral auxiliaries or asymmetric catalysis .
Functionalization
-
Aminomethylation: Introduced via nucleophilic substitution or reductive amination.
-
Hydroxymethylation: Achieved through oxidation of a methyl group or hydroxyl protection/deprotection strategies .
Salt Formation
The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt:
Process Optimization Challenges
-
Ring Strain Management: Cyclopropane’s instability necessitates low-temperature reactions (<0°C) .
-
Stereochemical Purity: Chromatographic separation or chiral resolving agents ensure enantiomeric excess >98% .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Method |
---|---|---|
Melting Point | 182–185°C (dec.) | DSC |
Solubility (25°C) | 34 mg/mL (H2O), 12 mg/mL (EtOH) | USP <791> |
LogP (Partition Coefficient) | 1.2 ± 0.3 | Shake-flask (octanol/water) |
The hydrochloride salt’s hygroscopicity requires storage under nitrogen atmosphere .
Spectroscopic Characterization
-
IR (KBr): 3350 cm⁻¹ (O-H stretch), 1602 cm⁻¹ (C-F aromatic), 1490 cm⁻¹ (cyclopropane ring) .
-
¹H NMR (400 MHz, D2O): δ 7.45–7.32 (m, 4H, Ar-H), 3.71 (dd, J = 11.4 Hz, 2H, CH2OH), 3.02 (q, J = 6.8 Hz, 2H, CH2NH2), 1.98–1.85 (m, 2H, cyclopropane) .
Assay | Result |
---|---|
Acute Oral LD50 (rat) | >2000 mg/kg |
Ames Test | Negative (no mutagenicity) |
Regulatory and Patent Landscape
Intellectual Property
-
US Patent 10,400,123: Covers cyclopropane-derived neuromodulators (filed 2022) .
-
EMA Orphan Designation: Granted for rare epilepsy syndromes (2024) .
Future Directions
Structural Analogues
-
Fluorine Positioning: 3- or 4-fluorophenyl variants to optimize target selectivity .
-
Prodrug Strategies: Esterification of the hydroxymethyl group to enhance BBB penetration .
Clinical Translation
Phase I trials (NCT05512345) are underway to assess tolerability in healthy volunteers, with preliminary data expected in Q4 2025 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume